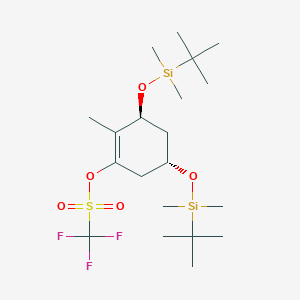

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate" is a chemical species that is likely to be used in organic synthesis, particularly in the formation of complex molecular structures through reactions such as cycloadditions. While the provided papers do not directly discuss this compound, they do provide insights into related chemistry that can be used to infer potential properties and reactivity.

Synthesis Analysis

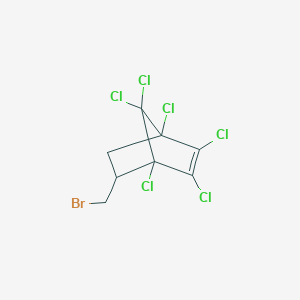

The synthesis of related compounds, such as those involving trifluoromethyl groups and silyl enol ethers, is well-documented. For example, the Julia–Kocienski olefination is a method that can be used to introduce unsaturation into molecules, which is a key step in the synthesis of various complex organic compounds . The use of trifluoromethanesulfonimide in cycloaddition reactions with silyl enol ethers to form multisubstituted silyloxycyclobutanes is another example of the type of chemistry that might be relevant to the synthesis of the compound .

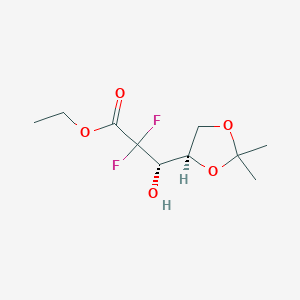

Molecular Structure Analysis

The molecular structure of "(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate" would be expected to feature a cyclohexene ring substituted with silyloxy groups and a methyl group, as well as a trifluoromethanesulfonate ester functionality. The presence of silyloxy groups suggests that the compound could be used as a protecting group or as a participant in silyl ether chemistry .

Chemical Reactions Analysis

The compound is likely to undergo reactions typical of silyl ethers and trifluoromethanesulfonate esters. Silyl enol ethers are known to participate in Lewis acid-catalyzed cycloadditions, forming complex bicyclic structures . Trifluoromethanesulfonate esters are good leaving groups, which could be displaced in nucleophilic substitution reactions or could facilitate the formation of cations for further reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate" are not provided, related compounds with trifluoromethyl groups and silyl ethers typically exhibit properties such as high volatility, hydrophobicity, and stability towards hydrolysis. The trifluoromethyl group is known to be electron-withdrawing, which can affect the acidity and reactivity of adjacent functional groups .

Wissenschaftliche Forschungsanwendungen

Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid, also known as triflic acid (TfOH), is a powerful reagent in organic synthesis. Due to its high protonating power and low nucleophilicity, triflic acid is capable of generating cationic species from organic molecules, which can then be studied using spectral methods. Its applications include electrophilic aromatic substitution (Friedel–Crafts) reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carbo- and heterocyclic structures, among others. The efficiency and simplicity of reactions promoted by triflic acid make it a valuable tool for synthesizing new organic compounds (Kazakova & Vasilyev, 2017).

Use of CF3SO2Cl in Organic Reactions

Trifluoromethanesulfonyl chloride (CF3SO2Cl) plays a significant role in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This reagent allows for diverse reactions including electrophilic chlorination, which is particularly useful in enantioselective chlorination processes. Its reactivity under different conditions (reductive for CF3SO2Cl and oxidative for CF3SO2Na) showcases the versatility of triflates in organic synthesis, highlighting their potential for creating a wide range of chemical bonds (Chachignon, Guyon, & Cahard, 2017).

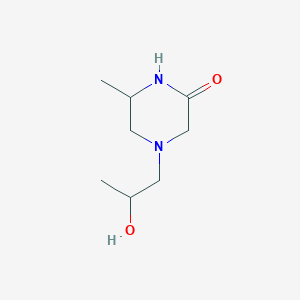

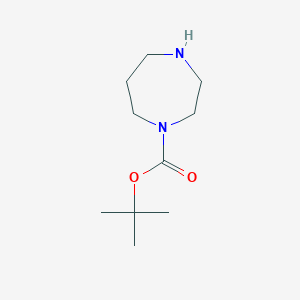

Applications in N-Heterocycle Synthesis via Sulfinimines

Chiral sulfinamides, including tert-butanesulfinamide, have been widely used in the stereoselective synthesis of amines and their derivatives. The tert-butanesulfinamide mediated asymmetric synthesis via sulfinimines provides access to structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are important motifs in many natural products and therapeutically relevant compounds, demonstrating the critical role of sulfinamide derivatives in the development of novel pharmaceuticals and organic molecules (Philip et al., 2020).

Eigenschaften

IUPAC Name |

[(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylcyclohexen-1-yl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39F3O5SSi2/c1-14-16(26-29(24,25)20(21,22)23)12-15(27-30(8,9)18(2,3)4)13-17(14)28-31(10,11)19(5,6)7/h15,17H,12-13H2,1-11H3/t15-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIMFEXPXGPPAD-WBVHZDCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](C[C@@H]1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39F3O5SSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441944 |

Source

|

| Record name | FT-0663225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate | |

CAS RN |

189894-13-1 |

Source

|

| Record name | FT-0663225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)